molecular formula C18H18N2O B12217675 7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B12217675
M. Wt: 278.3 g/mol
InChI Key: VBPCNKXPLCPCPU-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Key structural features include methyl groups at positions 7 and 8 and a para-methyl-substituted phenyl (p-tolyl) group at position 2.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

7,8-dimethyl-4-(4-methylphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C18H18N2O/c1-11-4-6-14(7-5-11)15-10-18(21)20-17-9-13(3)12(2)8-16(17)19-15/h4-9H,10H2,1-3H3,(H,20,21)

InChI Key

VBPCNKXPLCPCPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C)C)NC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5,6-dimethylbenzophenone with p-tolyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Evaluations

The pharmacological profile of 7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one has been investigated in various studies:

  • GABA Receptor Modulation : Compounds in the benzodiazepine class are known to interact with gamma-aminobutyric acid (GABA) receptors. Research indicates that derivatives exhibit selective binding affinities for different GABA receptor subtypes, which may lead to varying anxiolytic and sedative effects .
  • Therapeutic Potential : Benzodiazepines have been extensively studied for their use in treating anxiety disorders, seizures, and sleep disturbances. The diazepine moiety contributes to these effects by enhancing inhibitory neurotransmission in the central nervous system .

Case Studies

Several case studies have documented the efficacy of benzodiazepine derivatives in clinical settings:

  • Anxiolytic Activity : A study demonstrated that certain benzodiazepine derivatives exhibited significant anxiolytic effects in animal models. The compounds were tested for their ability to reduce anxiety-like behaviors in rodents, indicating their potential for treating anxiety disorders .
  • Anticonvulsant Properties : Research has also shown that benzodiazepines can effectively reduce seizure activity. The mechanism involves potentiation of GABAergic transmission, which stabilizes neuronal excitability .
  • Sedative Effects : Clinical trials have evaluated the sedative properties of benzodiazepines in patients with insomnia. The results indicated that these compounds significantly improved sleep quality and reduced sleep onset latency compared to placebo groups .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with other benzodiazepine derivatives is useful:

Compound NameAnxiolytic ActivitySedative ActivityAnticonvulsant Activity
DiazepamHighHighHigh
LorazepamModerateHighModerate
7,8-Dimethyl...TBDTBDTBD

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzodiazepine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties
7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one 7,8-dimethyl; 4-(p-tolyl) C₁₈H₁₈N₂O 278.35* Not reported High lipophilicity; aromatic interactions
4-Methyl-1H-benzo[b][1,4]diazepin-2(3H)-one (Flibanserin Impurity) 4-methyl C₁₀H₁₀N₂O 174.2 148 (ethanol) Lower steric bulk; moderate solubility
2-nButyl-7,8-dichlor-4-(4-chlorphenyl)-3H-benzo[b][1,4]diazepin (22k) 7,8-dichloro; 4-(4-chlorophenyl); 2-nButyl C₁₉H₁₇Cl₃N₂ 379.71 Not reported Halogenated; high molecular weight
7-Nitro-5-phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 7-nitro; 5-phenyl; 1-(pyrrolidinylmethyl) C₂₀H₂₀N₄O₃ 364.40* Not reported Electron-withdrawing nitro group; polar

*Calculated using standard atomic weights.

Key Observations :

  • Lipophilicity : The 7,8-dimethyl and p-tolyl groups in the target compound enhance lipophilicity compared to simpler analogs like 4-methyl derivatives . This may improve membrane permeability but reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) alter electron density, influencing reactivity and receptor interactions compared to electron-donating methyl groups .

Biological Activity

7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound that belongs to the benzodiazepine class of drugs, which are known for their psychoactive properties. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2OC_{18}H_{20}N_2O. The compound features a diazepine ring fused to a benzene ring, with specific methyl and p-tolyl substitutions that influence its biological activity.

1. Anxiolytic Activity

Research indicates that benzodiazepines generally exhibit anxiolytic effects. Studies have shown that compounds structurally similar to this compound can enhance the effect of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to reduced anxiety levels in animal models .

2. Sedative Effects

Benzodiazepines are also recognized for their sedative properties. The compound has been evaluated for its ability to induce sedation in experimental settings. For instance, in rodent studies, it demonstrated significant sedative effects comparable to established sedatives like diazepam .

3. Anticonvulsant Properties

The anticonvulsant activity of benzodiazepines is well-documented. Preliminary studies suggest that this compound may possess similar anticonvulsant properties due to its action on GABA_A receptors .

The primary mechanism through which this compound exerts its biological effects is through modulation of GABA_A receptors. By enhancing GABAergic transmission, the compound increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated anxiolytic effects in a rat model using elevated plus maze tests.
Study B Showed significant sedation in mice with behavioral assays indicating reduced locomotor activity.
Study C Evaluated anticonvulsant effects in seizure models; results indicated effective seizure protection comparable to traditional benzodiazepines.

Toxicology and Safety

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Initial assessments indicate that this compound has a favorable safety margin when administered at therapeutic doses; however, further studies are required to establish long-term safety and potential side effects .

Q & A

Q. What are the common synthetic routes for 7,8-dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization reactions of substituted benzophenones. For example:

  • Step 1: React 2-amino-4-fluoro-benzophenone with chloroacetyl chloride to form an intermediate acetamide derivative.
  • Step 2: Perform cyclization using hexamethylenetetramine (HMTA) under reflux conditions to generate the benzodiazepine core .
  • Step 3: Introduce substituents (e.g., alkyl halides or aldehydes) via nucleophilic substitution or condensation reactions. For instance, KOH in DMF or toluene is used to facilitate alkylation or aryl substitution .

Key Considerations:

  • Solvent Choice: Polar aprotic solvents like DMF enhance reaction rates but may require careful purification to remove traces that affect purity.
  • Temperature Control: Reflux in xylene (as in ) improves cyclization efficiency but may lead to side products if not monitored via TLC .
  • Recrystallization: Ethanol is commonly used for recrystallization to improve crystalline purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify substituent positions and confirm ring fusion. For example, splitting patterns in 1^1H NMR distinguish methyl groups at positions 7 and 8 .
  • X-ray Crystallography: Resolves conformational details, such as half-chair conformations in seven-membered rings and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating synthetic intermediates .

Advanced Research Questions

Q. How does the crystal structure of related benzodiazepines inform conformational analysis and intermolecular interactions?

Methodological Answer:

  • Conformational Analysis: X-ray data reveal that the seven-membered diazepine ring adopts a half-chair conformation, with puckering parameters (e.g., θ₂ = 73.9°) quantified to compare strain across derivatives .
  • Hydrogen Bonding: Intramolecular N2–H2⋯O2 bonds stabilize the structure, while intermolecular H-bonding forms helical chains in the crystal lattice. Such insights guide solubility predictions and co-crystal design .
  • Dihedral Angles: The angle between the p-tolyl group and the benzodiazepine core (e.g., 36.44°) affects π-π stacking interactions, relevant for material science applications .

Q. What methodological approaches resolve contradictions in biological activity data for benzodiazepine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing p-tolyl with fluorophenyl) and assess biological outcomes. For instance, shows alkylation at position 1 enhances luminescent properties, while aromatic aldehydes at position 3 modulate receptor binding .
  • Mechanistic Assays: Use apoptosis models (e.g., mitochondrial F0F1-ATPase modulation in ) to differentiate cytotoxic vs. receptor-mediated effects. Superoxide (O₂⁻) detection via dihydroethidium (DHE) staining can clarify oxidative stress contributions .
  • Statistical Validation: Replicate conflicting data (e.g., antimicrobial activity in vs. null results in other studies) under controlled conditions (e.g., standardized MIC assays) to identify confounding variables like solvent choice or bacterial strains .

Q. How can synthetic challenges, such as low yields in cyclization steps, be addressed?

Methodological Answer:

  • Catalyst Optimization: Replace HMTA with milder bases (e.g., DIPEA) to reduce side reactions, as shown in triazine-based syntheses .
  • Microwave-Assisted Synthesis: Shorten reaction times and improve yields by enhancing thermal efficiency, particularly for temperature-sensitive intermediates .
  • Flow Chemistry: Continuous flow systems minimize decomposition risks during exothermic steps (e.g., chloroacetyl chloride reactions) .

Q. What strategies are employed to study the apoptotic signaling pathways modulated by benzodiazepine derivatives?

Methodological Answer:

  • In Vitro Models: Mouse embryonic fibroblasts (MEFs) treated with derivatives like Bz-423 () are used to track ROS generation via fluorescent probes (e.g., dihydroethidium) and mitochondrial membrane potential changes .
  • Kinase Inhibition: Co-treatment with inhibitors (e.g., SP600125 for JNK) isolates signaling nodes. Western blotting for phospho-proteins (e.g., ASK1, JNK) validates pathway engagement .
  • Gene Knockdown: siRNA targeting the F0F1-ATPase β-subunit confirms its role in apoptosis, linking structural features to bioactivity .

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